molecular formula C20H27NS B138005 Thiodeacylaprophen CAS No. 142146-96-1

Thiodeacylaprophen

Cat. No. B138005
M. Wt: 313.5 g/mol
InChI Key: WITGIYMUIZEZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiodeacylaprophen is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thioester derivative of 2,6-diacetylpyridine that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Thiodeacylaprophen is not well understood. However, it has been suggested that it may act as a chelator for metal ions, leading to changes in the fluorescence properties of the compound. It has also been suggested that Thiodeacylaprophen may interact with enzymes, leading to changes in their activity.

Biochemical And Physiological Effects

Thiodeacylaprophen has been shown to have various biochemical and physiological effects. It has been shown to interact with metal ions, leading to changes in their fluorescence properties. Thiodeacylaprophen has also been shown to interact with enzymes, leading to changes in their activity. Additionally, Thiodeacylaprophen has been shown to have potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

One advantage of using Thiodeacylaprophen in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, Thiodeacylaprophen has potential therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using Thiodeacylaprophen is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Thiodeacylaprophen. One area of research could focus on understanding the mechanism of action of the compound, which would provide insight into its potential therapeutic properties. Another area of research could focus on developing new drugs based on the structure of Thiodeacylaprophen. Additionally, research could focus on improving the synthesis method of Thiodeacylaprophen to increase its yield and purity. Finally, research could focus on the development of new applications for Thiodeacylaprophen, such as in the field of nanotechnology.
Conclusion
In conclusion, Thiodeacylaprophen is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent. The synthesis method of Thiodeacylaprophen varies depending on the reaction conditions used, and its mechanism of action is not well understood. While there are advantages to using Thiodeacylaprophen in lab experiments, such as its fluorescent properties, there are also limitations, such as the lack of understanding of its mechanism of action. Future research directions could focus on understanding the mechanism of action of Thiodeacylaprophen, developing new drugs based on its structure, improving its synthesis method, and developing new applications for the compound.

Synthesis Methods

Thiodeacylaprophen has been synthesized using different methods, including the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.

Scientific Research Applications

Thiodeacylaprophen has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a spectroscopic probe for the study of enzyme-substrate interactions. Thiodeacylaprophen has also been used in the development of new drugs due to its potential therapeutic properties.

properties

CAS RN

142146-96-1

Product Name

Thiodeacylaprophen

Molecular Formula

C20H27NS

Molecular Weight

313.5 g/mol

IUPAC Name

2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine

InChI

InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3

InChI Key

WITGIYMUIZEZOF-UHFFFAOYSA-N

SMILES

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

142146-96-1

synonyms

2-(diethylamino)ethyl 1,1-diphenylethyl sulfide
thiodeacylaprophen

Origin of Product

United States

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